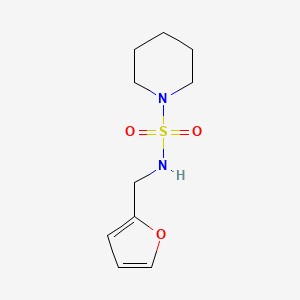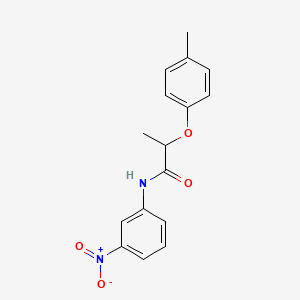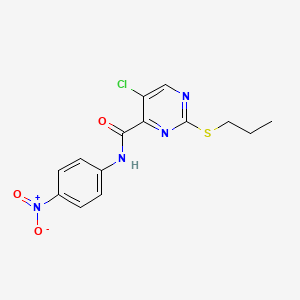
N-(2-furylmethyl)-1-piperidinesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions with various reagents. For instance, 2-methyl-3-furyl sulfide derivatives were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides . Another study reported the synthesis of N-2-(furylmethyl)iminodiacetic acid .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, a wide range of 2-methyl-3-furyl sulfide derivatives were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides . Another study reported the reaction of 3-oxobutanamide with aromatic aldehydes.Scientific Research Applications
Analytical Chemistry
N-(2-furylmethyl)-1-piperidinesulfonamide: is used in analytical chemistry for the synthesis of various chemical compounds. Its structure serves as a building block for creating more complex molecules, which can be used for analytical standards or reagents .
Medicinal Chemistry
In medicinal chemistry, this compound could be explored as a precursor for the synthesis of potential pharmacological agents. Its sulfonamide group is a common moiety in many drugs, and modifications to its structure could lead to new therapeutic agents with applications in treating various diseases .
Material Science
The compound’s unique chemical properties make it suitable for research in material science, particularly in the development of organic semiconductors. Its furan ring could contribute to the pi-conjugation system, which is essential for electronic applications .
Catalysis
N-(2-furylmethyl)-1-piperidinesulfonamide: may be used as a ligand in catalysis. Its ability to coordinate with metals can lead to the development of new catalysts for chemical reactions, such as the selective oxidation of organic compounds .
Environmental Science
This compound could be utilized in environmental science research, particularly in the study of organic pollutants. Its structural similarity to certain contaminants makes it a candidate for use in degradation studies or as a reference compound in analytical methods .
Biochemistry
In biochemistry, the compound’s sulfonamide group is of interest due to its similarity to the functional groups in some amino acids and enzymes. It could be used in enzyme inhibition studies or in the design of biomimetic materials .
Polymer Chemistry
The furan moiety in N-(2-furylmethyl)-1-piperidinesulfonamide is relevant for polymer chemistry. It can be incorporated into polymers to impart specific properties, such as thermal stability or biodegradability .
Green Chemistry
Lastly, in the field of green chemistry, this compound could be investigated for its potential use in the synthesis of biodegradable materials or as a part of environmentally benign chemical processes .
properties
IUPAC Name |
N-(furan-2-ylmethyl)piperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c13-16(14,12-6-2-1-3-7-12)11-9-10-5-4-8-15-10/h4-5,8,11H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLJODZUZZWRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(methylthio)-9-(2-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4225433.png)
![3-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4225436.png)

![2-({4-amino-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-chlorophenyl)acetamide](/img/structure/B4225445.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4225449.png)
![3-chloro-4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4225450.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4225458.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4225472.png)
![3-chloro-4-ethoxy-N-{[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4225481.png)

![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B4225494.png)
![N-(4-ethoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4225500.png)